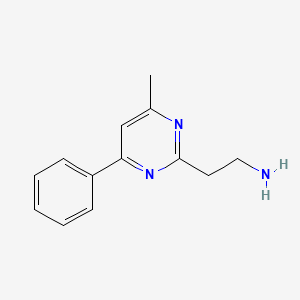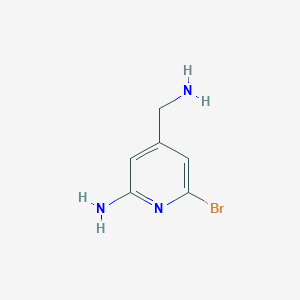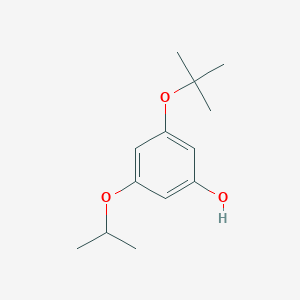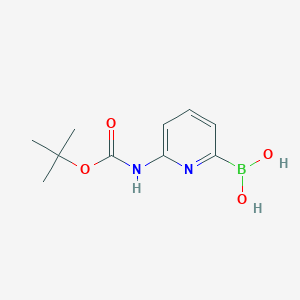
2-(Cyclohexyloxy)-3-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexyloxy)-3-isopropylphenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the second position and an isopropyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-isopropylphenol typically involves the reaction of 2-hydroxy-3-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexyloxy)-3-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(Cyclohexyloxy)-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexyloxy)-3-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyclohexyloxy)-4-isopropylphenol
- 2-(Cyclohexyloxy)-3-methylphenol
- 2-(Cyclohexyloxy)-3-tert-butylphenol
Uniqueness
2-(Cyclohexyloxy)-3-isopropylphenol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyloxy and isopropyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-cyclohexyloxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)13-9-6-10-14(16)15(13)17-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3 |
Clé InChI |
GNBSAXISTQWPIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




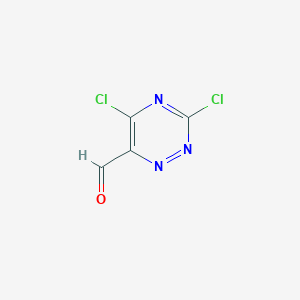
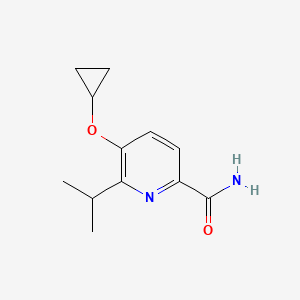


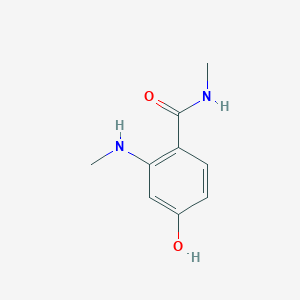
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)
